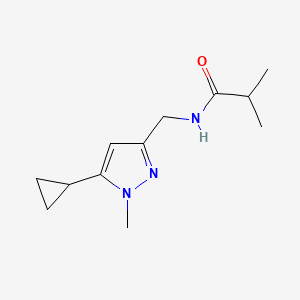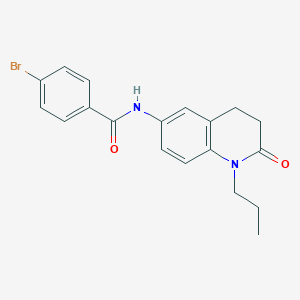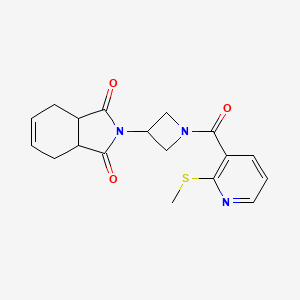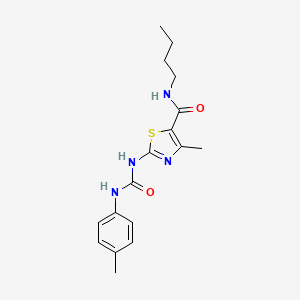
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide, also known as CNOB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide acts as a PAM of mGluR5, which means it enhances the activity of the receptor in response to glutamate binding. The exact mechanism of action of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide is not fully understood, but it is believed to bind to a specific site on the receptor that allosterically enhances the receptor's response to glutamate. This leads to increased intracellular signaling and downstream effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase long-term potentiation (LTP), and improve cognitive function in animal models. N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been shown to have neuroprotective effects in various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Another advantage is its potency, which allows for lower concentrations to be used in experiments. However, one of the limitations of using N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in scientific research. One direction is the development of more potent and selective PAMs for mGluR5. Another direction is the investigation of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and neuroinflammation. Additionally, the use of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in combination with other compounds, such as NMDA receptor antagonists, may lead to new therapeutic strategies for neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide involves several steps. The first step is the preparation of 4,8-dimethyl-2-oxochromene-7-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the corresponding amide. The final step involves the conversion of the amide to the methyl ester using methanol and hydrochloric acid. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been extensively used in scientific research as a tool compound to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate the activity of mGluR5 in a positive manner, leading to increased receptor signaling and downstream effects. N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been used to study the role of mGluR5 in addiction, anxiety, depression, and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-11-19(25)27-20-15(2)17(8-7-16(14)20)26-12-18(24)23(3)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLZMGCESJHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)


![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)


![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)

